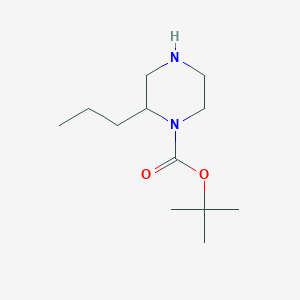

tert-Butyl 2-propylpiperazine-1-carboxylate

Beschreibung

tert-Butyl 2-propylpiperazine-1-carboxylate (CAS 1212252-88-4) is a chiral piperazine derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol. It belongs to the class of Boc-protected piperazines, widely employed as intermediates in pharmaceutical synthesis due to their stability and versatility in nucleophilic substitution reactions. The compound features a tert-butoxycarbonyl (Boc) group at the 1-position and a propyl substituent at the 2-position of the piperazine ring, with stereochemistry (R-configuration) playing a critical role in its reactivity and applications .

Synthesis typically involves Boc-protection of piperazine precursors followed by alkylation or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via Buchwald-Hartwig amination or peptide coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) .

Eigenschaften

IUPAC Name |

tert-butyl 2-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGOQORCFQPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619631 | |

| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-67-6 | |

| Record name | 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemische Analyse

Biochemical Properties

tert-Butyl 2-propylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It may bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes that affect the function of the target molecule. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, which may be due to its interactions with cellular components and its influence on metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, thereby affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions.

Biologische Aktivität

tert-Butyl 2-propylpiperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C${13}$H${22}$N${2}$O${2}$

- Molecular Weight : Approximately 250.33 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a propyl group, enhancing its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The piperazine moiety allows for modulation of enzyme activity and receptor binding, influencing cellular processes such as:

- Signal Transduction : The compound may alter pathways involved in cell signaling.

- Gene Expression : It can impact the transcriptional regulation of genes associated with various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy. For example, it exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming some reference drugs .

Neurological Effects

There is growing interest in the neuroprotective effects of piperazine derivatives, including this compound. It has been studied for its potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Study on Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .

Cancer Cell Line Analysis

In research focused on cancer treatment, this compound was tested on FaDu hypopharyngeal carcinoma cells. The compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics, highlighting its potential role in developing new cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| tert-butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate | Contains pyridine moiety | Antimicrobial properties |

| tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylate | Aromatic substitution | Potential FAK inhibition |

| tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | Cyanophenyl group | Antimicrobial activity |

This table illustrates the diversity within piperazine derivatives and their unique biological activities, emphasizing the significance of structural variations on pharmacological profiles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The synthesis of tert-butyl 2-propylpiperazine-1-carboxylate typically involves the reaction of 2-propylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The process is conducted under anhydrous conditions to prevent hydrolysis, followed by purification methods like recrystallization or chromatography to achieve high purity levels.

Pharmaceutical Development

This compound is primarily explored for its potential therapeutic effects. Its structural characteristics allow it to exhibit biological activities, particularly in the modulation of neurotransmitter systems. Research indicates that this compound may interact with serotonin receptors, which are crucial in mood regulation and neuroprotection .

Neuropharmacology

Studies have shown that derivatives of piperazine compounds can have neuropharmacological effects. Specifically, this compound has been investigated for its potential in treating mood disorders and other neuropsychiatric conditions due to its interaction with serotonin and dopamine receptors .

Chemical Intermediates

In organic synthesis, this compound serves as an important intermediate for the production of more complex molecules. Its unique functional groups allow it to be utilized in various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions, making it versatile for synthetic chemists .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Neuroprotective Effects : Research has demonstrated that this compound exhibits neuroprotective properties by modulating neurotransmitter levels, which can be beneficial in models of neurodegenerative diseases.

- Anticancer Activity : Some derivatives have shown promise in anticancer research, where they can inhibit tumor growth through specific receptor interactions. This aspect is still under investigation but presents a potential avenue for future drug development .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkyl Chain Length : Propyl (C₃) vs. butyl (C₄) substituents influence lipophilicity, with logP values increasing by ~0.5–1.0 units per methylene group .

- Stereochemistry : The (R)-enantiomer of tert-butyl 2-propylpiperazine-1-carboxylate is often preferred in asymmetric synthesis, while the (S)-enantiomer may exhibit divergent binding affinities in receptor studies .

- Branched vs. Linear Chains : Isobutyl derivatives introduce steric effects that can hinder ring puckering or intermolecular interactions, as seen in X-ray crystallography studies of related compounds .

Functionalized Derivatives and Salts

Key Observations :

- Salt Forms : Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL in water for CAS 1217478-55-1) compared to free bases (<10 mg/mL) .

- Functional Groups : Bromoalkyl or diazoacetyl substituents enable further derivatization (e.g., Suzuki coupling or photochemical reactions) .

Piperazine Derivatives with Heterocyclic Moieties

Key Observations :

- Heterocyclic extensions (e.g., thiadiazole, triazole) enhance biological activity by enabling hydrogen bonding or π-π stacking with target proteins .

Vorbereitungsmethoden

Step-by-Step Synthesis

Step 1: Synthesis of 2-Propylpiperazine

The initial step involves the synthesis of 2-propylpiperazine, which can be achieved through the alkylation of piperazine with 1-bromopropane in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Step 2: Carboxylation Reaction

Once 2-propylpiperazine is obtained, it undergoes carboxylation to form the corresponding carboxylic acid. This can be accomplished using tert-butyl chloroformate in a suitable solvent like dichloromethane. The reaction is facilitated by a base such as triethylamine to promote the formation of the tert-butyl ester.

Step 3: Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt form. This is done by treating the compound with hydrochloric acid in an appropriate solvent, often resulting in improved solubility and stability for biological applications.

Reaction Conditions and Yields

The reaction conditions for each step are crucial for optimizing yields and purity. Typical conditions include:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperazine, 1-bromopropane, NaH | Reflux in DMF | ~70% |

| 2 | tert-butyl chloroformate, TEA | Room temperature | ~80% |

| 3 | HCl | Stirring at room temperature | ~90% |

To confirm the successful synthesis and purity of tert-Butyl 2-propylpiperazine-1-carboxylate, several characterization techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilized for verifying the structure and stereochemistry.

Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.

High-Performance Liquid Chromatography (HPLC) : Assesses purity and quantifies any byproducts formed during synthesis.

When conducting these synthetic procedures, it is essential to adhere to safety protocols due to the use of reactive chemicals such as tert-butyl chloroformate and hydrochloric acid. Proper personal protective equipment (PPE) should be worn, and reactions should be conducted in a fume hood to mitigate exposure to hazardous fumes.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. Characterization techniques play a vital role in confirming the identity and quality of the synthesized compound, making it suitable for further pharmacological studies.

Q & A

Q. What are optimal conditions for synthesizing tert-butyl 2-propylpiperazine-1-carboxylate, and how can yield be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and a propyl halide or equivalent electrophile. Key conditions include:

- Solvent: 1,4-Dioxane (polar aprotic, high boiling point) .

- Base: Potassium carbonate (K₂CO₃) to deprotonate piperazine and facilitate substitution .

- Temperature: Reflux (~110°C) for 12 hours to ensure completion .

- Purification: Silica gel chromatography (hexane:ethyl acetate gradient) achieves >95% purity .

Yield optimization requires stoichiometric excess of the piperazine precursor (1.5–2.0 equiv) and inert atmosphere to prevent side reactions.

Q. How can impurities be removed during purification of this compound?

Methodological Answer: Common impurities include unreacted starting materials and byproducts from incomplete substitution. Strategies include:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Inert atmosphere (N₂/Ar) at room temperature, away from moisture and light .

- Incompatibilities: Avoid strong acids/oxidizers (risk of Boc-group cleavage or combustion) .

- PPE: Gloves, lab coat, and fume hood use mandatory due to potential respiratory irritancy .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard for structural elucidation :

- Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

- Validation: Check CIF files with PLATON for symmetry errors and Mercury for intermolecular interactions .

Q. What reaction pathways dominate in synthesizing hydrazine or ethoxy derivatives?

Methodological Answer: Derivatization often targets the piperazine nitrogen or carboxylate group:

- Hydrazine Derivatives: React with hydrazine hydrate in ethanol (80°C, 6h) to replace the ethoxy group .

- Ethoxy Derivatives: Use ethyl chloroacetate and DIPEA in DMF (0°C to RT) for alkylation .

Monitor via ¹H NMR: Hydrazine derivatives show NH₂ peaks at δ 4.1–4.3 ppm, while ethoxy groups resonate at δ 1.2–1.4 ppm .

Q. How can hydrogen bonding patterns predict crystal packing and stability?

Methodological Answer: Graph set analysis (e.g., R₂²(8) motifs) identifies dominant H-bonding networks :

Q. How to assess ecological toxicity when data is limited?

Methodological Answer: Use in silico models and analog

- QSAR Models: Predict bioaccumulation (log P < 3 suggests low potential) .

- Read-Across: Compare with tert-butyl piperazine analogs (e.g., LC50 > 100 mg/L in Daphnia) .

- Experimental: Microtox® assay (EC50 for Vibrio fischeri) as a preliminary screen .

Q. Can computational modeling predict reactivity in catalytic applications?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.